molecular formula C31H21NO4 B11160900 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one

4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B11160900
M. Wt: 471.5 g/mol
InChI Key: WWHBNAUZJXNWIA-UHFFFAOYSA-N
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Description

4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with phenyl and oxazolyl groups. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Oxazolyl Group: The oxazolyl group can be synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.

    Coupling of the Oxazolyl and Chromen-2-one Moieties: The final step involves the coupling of the oxazolyl group with the chromen-2-one core through an etherification reaction using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxazolyl groups, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Substituted phenyl and oxazolyl derivatives.

Scientific Research Applications

4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2H-chromen-2-one: Lacks the oxazolyl group, making it less complex and potentially less active biologically.

    7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one: Lacks the phenyl group at the 4-position, which may affect its biological activity.

    4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one derivatives: Various derivatives with different substituents can have different biological activities and properties.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines the chromen-2-one core with phenyl and oxazolyl groups. This unique combination of structural features contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C31H21NO4

Molecular Weight

471.5 g/mol

IUPAC Name

4-phenyl-7-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C31H21NO4/c33-30-18-27(22-7-3-1-4-8-22)26-16-15-25(17-28(26)35-30)34-20-21-11-13-23(14-12-21)29-19-32-31(36-29)24-9-5-2-6-10-24/h1-19H,20H2

InChI Key

WWHBNAUZJXNWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)C5=CN=C(O5)C6=CC=CC=C6

Origin of Product

United States

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